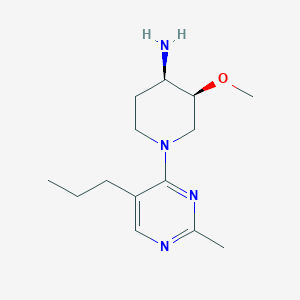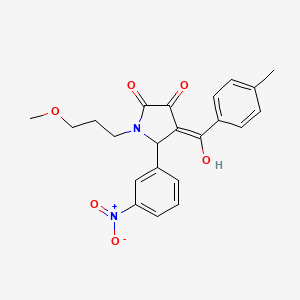
(3S*,4R*)-3-methoxy-1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4R*)-3-methoxy-1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-amine is a chemical compound that belongs to the piperidine class of compounds. It is also known as MP-10 and is a potent and selective agonist of the μ-opioid receptor. This compound has been the subject of scientific research due to its potential use as a painkiller and its potential for addiction.
Mecanismo De Acción
The mechanism of action of (3S*,4R*)-3-methoxy-1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-amine involves its binding to the μ-opioid receptor. The μ-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain. Binding of the compound to the receptor leads to the activation of downstream signaling pathways that result in the reduction of pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4R*)-3-methoxy-1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-amine are focused on its effects on pain. The compound has been shown to be effective in reducing pain in animal models. Studies have also shown that the compound has a high affinity for the μ-opioid receptor and is a potent agonist of the receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3S*,4R*)-3-methoxy-1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-amine in lab experiments are its potency and selectivity for the μ-opioid receptor. The compound has been shown to be effective in reducing pain in animal models, making it a useful tool for studying pain pathways. However, the limitations of using the compound in lab experiments are its potential for addiction and the need to carefully control dosages.
Direcciones Futuras
For research on (3S*,4R*)-3-methoxy-1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-amine include the development of new painkillers based on the compound. Researchers are also interested in studying the potential for addiction and tolerance to the compound. Additionally, research is focused on understanding the downstream signaling pathways activated by the compound and their potential for therapeutic targeting.
Métodos De Síntesis
The synthesis of (3S*,4R*)-3-methoxy-1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-amine involves several steps. The starting material is 3,4-dihydroxyphenylacetic acid, which is converted to the corresponding methyl ester. The methyl ester is then reacted with 2-methyl-5-propylpyrimidin-4-amine in the presence of a base to form the corresponding amide. The amide is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
The scientific research application of (3S*,4R*)-3-methoxy-1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-amine is focused on its potential use as a painkiller. The compound has been shown to be a potent and selective agonist of the μ-opioid receptor, which is the target of many painkillers. Studies have shown that the compound is effective in reducing pain in animal models.
Propiedades
IUPAC Name |
(3S,4R)-3-methoxy-1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-4-5-11-8-16-10(2)17-14(11)18-7-6-12(15)13(9-18)19-3/h8,12-13H,4-7,9,15H2,1-3H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFUHZYTFKRLPY-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1N2CCC(C(C2)OC)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CN=C(N=C1N2CC[C@H]([C@H](C2)OC)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5395331.png)
![2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethanol](/img/structure/B5395340.png)

![N-(5-bromo-2-pyridinyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5395351.png)

![N-(2-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5395358.png)
![4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperazin-2-one](/img/structure/B5395359.png)
![3-(2-{[1-(methoxymethyl)cyclopentyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5395361.png)


![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide](/img/structure/B5395376.png)
![N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5395398.png)

![3-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395420.png)